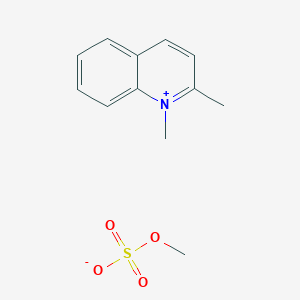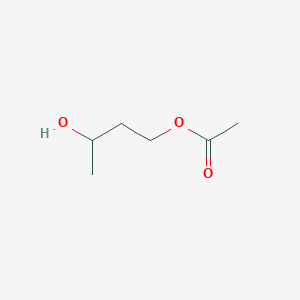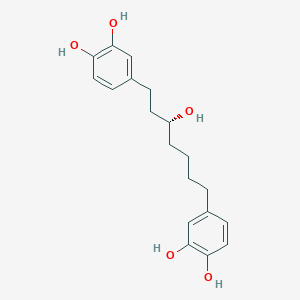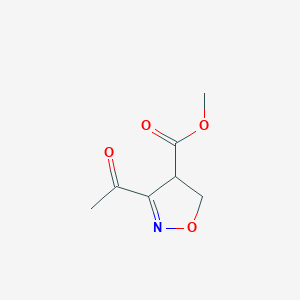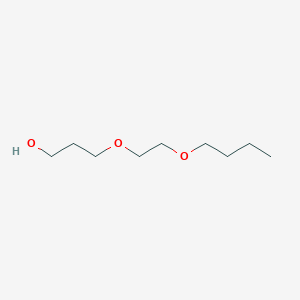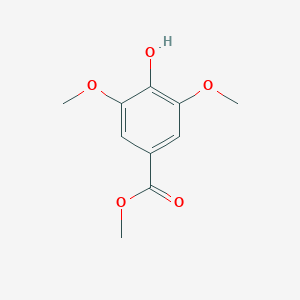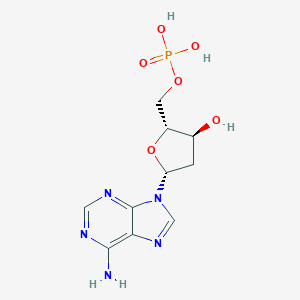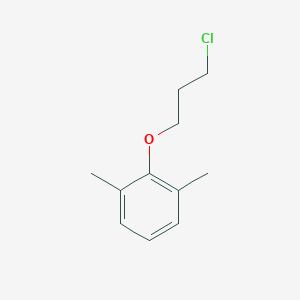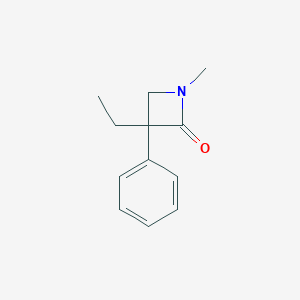
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is a cyclic compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as a β-lactam compound, which is a class of organic compounds that includes penicillin and cephalosporins.
Wirkmechanismus
The mechanism of action of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- involves the inhibition of bacterial cell wall synthesis. The β-lactam ring structure of the compound binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the formation of cross-links between peptidoglycan chains. This ultimately leads to bacterial cell lysis and death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- have been extensively studied. The compound has been shown to have a broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, the compound has been shown to have low toxicity levels in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- in lab experiments is its high potency and broad-spectrum antibacterial activity. However, the compound's instability in the presence of moisture and susceptibility to hydrolysis limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl-. One potential area of research is the synthesis of new analogs of the compound with improved stability and antibacterial activity. Additionally, the compound's potential use in the treatment of other diseases, such as cancer, is an area of interest for future research. Finally, further studies on the compound's mechanism of action and its interactions with other drugs could lead to new therapeutic applications.
Synthesemethoden
The synthesis of 2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- is achieved through a multistep process that involves the reaction of various reagents. The most common method involves the reaction of ethyl-3-oxobutanoate, benzaldehyde, and methylamine in the presence of a catalyst such as sodium ethoxide or potassium tert-butoxide. The resulting product is then purified through recrystallization or column chromatography to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is in the development of new antibiotics. The compound's β-lactam ring structure makes it a potential candidate for the treatment of bacterial infections.
Eigenschaften
CAS-Nummer |
1886-38-0 |
|---|---|
Produktname |
2-Azetidinone, 3-ethyl-N-methyl-3-phenyl- |
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3-ethyl-1-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-3-12(9-13(2)11(12)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
MPEXVFWFXHUJME-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(CN(C1=O)C)C2=CC=CC=C2 |
Andere CAS-Nummern |
1886-38-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)
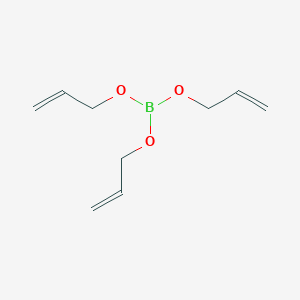
![[N-[(1R,2R)-2-(Amino-kN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-kN]chloro [(1,2,3,4,5,6-n)-1,3,5-trimethylbenzene]-ruthenium](/img/structure/B155090.png)
![3-[2-(1-Pyrrolidinyl)ethyl]-1H-indol-5-ol](/img/structure/B155094.png)

